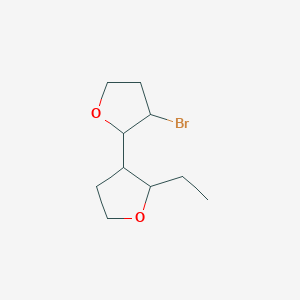

3-Bromo-2'-ethyl-2,3'-bioxolane

Beschreibung

3-Bromo-2'-ethyl-2,3'-bioxolane is a brominated bicyclic ether featuring two interconnected oxolane (tetrahydrofuran) rings. Its structure includes a bromine atom at the 3-position of one oxolane ring and an ethyl group at the 2'-position of the adjacent ring. This compound is of interest in organic synthesis due to the reactivity of its bromine substituent and the stability imparted by its ether linkages.

Eigenschaften

CAS-Nummer |

138610-22-7 |

|---|---|

Molekularformel |

C10H17BrO2 |

Molekulargewicht |

249.14 g/mol |

IUPAC-Name |

3-bromo-2-(2-ethyloxolan-3-yl)oxolane |

InChI |

InChI=1S/C10H17BrO2/c1-2-9-7(3-5-12-9)10-8(11)4-6-13-10/h7-10H,2-6H2,1H3 |

InChI-Schlüssel |

QDYAIGKVYXFZMC-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1C(CCO1)C2C(CCO2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2’-ethyl-2,3’-bioxolane typically involves the reaction of 2-bromoethanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring . The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-2’-ethyl-2,3’-bioxolane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate more efficient catalysts and purification techniques to meet the demands of large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2’-ethyl-2,3’-bioxolane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The dioxolane ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and lithium aluminum hydride.

Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are typically used.

Oxidation and Reduction: Reagents such as potassium permanganate, osmium tetroxide, and lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted dioxolanes, depending on the nucleophile used.

Elimination Reactions: The major product is an alkene.

Oxidation and Reduction: Products include oxidized or reduced forms of the dioxolane ring.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2’-ethyl-2,3’-bioxolane has several applications in scientific research:

Organic Synthesis: It is used as a building block for synthesizing complex organic molecules.

Polymer Industry: The compound is utilized in the production of polymers and copolymers.

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical intermediates.

Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways.

Wirkmechanismus

The mechanism of action of 3-Bromo-2’-ethyl-2,3’-bioxolane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products . The dioxolane ring provides stability and resistance to hydrolysis, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

a) 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 39172-32-2)

- Molecular Formula : C₁₀H₁₁BrO₂

- Key Features : Single dioxolane ring with a bromophenyl and methyl substituent .

- Comparison : Unlike 3-bromo-2'-ethyl-2,3'-bioxolane, this compound lacks the bicyclic framework, which reduces steric complexity. The bromophenyl group enhances aromatic interactions, whereas the ethyl group in the target compound may improve lipophilicity. Both compounds share bromine as a reactive site for substitution reactions.

b) 2-Methyl-2-ethyl-1,3-dioxolane (CAS 126-39-6)

- Molecular Formula : C₆H₁₂O₂

- Key Features : Single dioxolane ring with methyl and ethyl substituents .

- Comparison : The absence of bromine simplifies its reactivity profile, making it less polar and lower in molecular weight (128.16 g/mol vs. ~243 g/mol for brominated analogs). The ethyl group in both compounds may confer similar steric hindrance, but the target’s bromine enhances electrophilicity.

c) 3-Bromo-2,4-diphenylfuran

- Molecular Formula : C₁₆H₁₁BrO

- Key Features : Brominated furan core with phenyl substituents .

- Comparison : The furan ring’s conjugated π-system contrasts with the saturated oxolane rings in the target compound. Bromine here acts as a leaving group in cross-coupling reactions, a role it may also serve in 3-bromo-2'-ethyl-2,3'-bioxolane, albeit with differing electronic environments.

d) Tribromo Derivatives (e.g., TBNPA, BMP)

- Examples: 3-Bromo-2,2-bis(bromomethyl)-1-propanol (TBNPA), 2,2-bis(bromomethyl)propane-1,3-diol (BMP) .

- Comparison : These polybrominated alcohols exhibit higher reactivity due to multiple bromine atoms, whereas the target compound’s single bromine may offer selective reactivity. The ether linkages in bioxolane enhance stability compared to the hydrolytically sensitive alcohol groups in TBNPA/BMP.

Physicochemical Properties (Inferred)

| Property | 3-Bromo-2'-ethyl-2,3'-bioxolane | 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane | 2-Methyl-2-ethyl-1,3-dioxolane |

|---|---|---|---|

| Molecular Weight (g/mol) | ~243 (estimated) | 243.1 | 128.16 |

| Boiling Point | High (bromine increases BP) | Not reported | 142–144°C (literature) |

| Solubility | Low in water; moderate in organics | Likely similar | Miscible with common solvents |

| Reactivity | Bromine as SN2 site; ether stability | Bromine for functionalization | Limited reactivity (no halogens) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.